6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one 6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one
Brand Name: Vulcanchem
CAS No.: 29777-65-9
VCID: VC18739400
InChI: InChI=1S/C9H15NO2/c1-8(2)6-4-3-5-9(6,12)10-7(8)11/h6,12H,3-5H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one

CAS No.: 29777-65-9

Cat. No.: VC18739400

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one - 29777-65-9

Specification

CAS No. 29777-65-9
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name 6a-hydroxy-3,3-dimethyl-3a,4,5,6-tetrahydro-1H-cyclopenta[b]pyrrol-2-one
Standard InChI InChI=1S/C9H15NO2/c1-8(2)6-4-3-5-9(6,12)10-7(8)11/h6,12H,3-5H2,1-2H3,(H,10,11)
Standard InChI Key LEFDYJPVOYDZDZ-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCCC2(NC1=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6a-hydroxy-3,3-dimethyl-3a,4,5,6-tetrahydro-1H-cyclopenta[b]pyrrol-2-one, reflects its bicyclic framework comprising a five-membered cyclopentane ring fused to a pyrrolidone moiety. Key features include:

  • A hydroxyl group at the 6a position.

  • Two methyl groups at the 3-position, contributing to steric hindrance.

  • A lactam (cyclic amide) group in the pyrrolidone ring.

The stereochemistry at the 6a position remains unspecified in publicly available data, suggesting unresolved ambiguities in its spatial configuration.

Physicochemical Properties

The compound’s computed properties include a hydrogen bond donor count of 1 (from the hydroxyl group) and a hydrogen bond acceptor count of 2 (from the lactam and hydroxyl groups). Its XLogP3 value of approximately 0.5 indicates moderate lipophilicity, balancing solubility in polar and nonpolar solvents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
IUPAC Name6a-hydroxy-3,3-dimethyl-3a,4,5,6-tetrahydro-1H-cyclopenta[b]pyrrol-2-one
CAS Number29777-65-9
SMILESCC1(C2CCCC2(NC1=O)O)C
InChIKeyLEFDYJPVOYDZDZ-UHFFFAOYSA-N

Synthesis and Preparation

Purification and Isolation

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and recrystallization from polar solvents (e.g., ethanol-water mixtures) are likely employed to isolate the compound in high purity. Analytical data from VulcanChem indicate the use of NMR and mass spectrometry for quality control.

Analytical Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals expected in the δ 1.0–1.5 ppm range for methyl groups, δ 3.0–4.0 ppm for protons adjacent to the lactam, and δ 5.0–6.0 ppm for hydroxyl protons (exchangeable).

    • ¹³C NMR: Peaks corresponding to the lactam carbonyl (~170 ppm), quaternary carbons in the cyclopentane ring (~50 ppm), and methyl carbons (~20 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations for O–H (~3200 cm⁻¹), N–H (~3300 cm⁻¹), and C=O (~1650 cm⁻¹) groups.

  • Mass Spectrometry: A molecular ion peak at m/z 169.22 (M⁺) with fragmentation patterns indicative of cyclopentane ring cleavage and lactam decomposition.

Chromatographic Behavior

Reverse-phase HPLC with a C18 column and aqueous acetonitrile mobile phase likely resolves the compound with a retention time reflective of its moderate polarity. Ultra-violet (UV) detection at 210–220 nm targets the lactam chromophore.

Biological Activity and Research Findings

Preliminary Pharmacological Studies

Future Directions

Research Priorities

  • Stereochemical Resolution: Determination of absolute configuration via X-ray crystallography or chiral chromatography.

  • Biological Screening: High-throughput assays against kinase, protease, and GPCR panels.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with varied substituents to optimize potency and selectivity.

Collaborative Opportunities

Interdisciplinary efforts between synthetic chemists, computational modelers, and pharmacologists are essential to unlock the compound’s full potential.

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